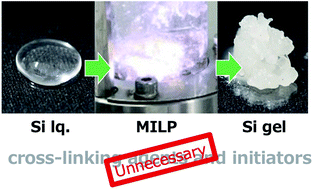A novel green chemistry gelation method for polyvinyl pyrrolidone (PVP) and dimethylpolysiloxane (silicone): microwave-induced in-liquid-plasma†
RSC Advances Pub Date: 2021-07-12 DOI: 10.1039/D1RA03007H
Abstract
The focus of this article rests on our discovery that a water-soluble polymer could be cross-linked to form a gel using a novel Green Chemistry gelation method: the microwave-induced in-liquid-plasma (MILP) method that requires neither a cross-linking agent nor an initiator as are required in the conventional chemical method. For instance, the water-soluble polyvinyl pyrrolidone (PVP) polymer was gelled by MILP plasma irradiation within a few minutes without using toxic cross-linking agents and initiators. As well, the hydrophobic dimethylpolysiloxane macromolecule was dispersed in aqueous media to a colloidal sol, which could then also be easily gelled under MILP irradiation conditions within a few minutes, in comparison to the conventional method that often requires several hours to days for gelation to occur in the presence of cross-linking agents and initiators. The viscosity of the MILP silicone gel was greater than a similar gel formed by the conventional method. In contrast, the viscosity of the MILP-formed PVP gel was lower than the viscosity of the PVP gel obtained from the conventional method. Gels were characterized by 13C-NMR spectrometry, FT-IR spectroscopy, SEM microscopy, viscosity measurements, and dynamic light scattering for particle size distributions. Plausible mechanistic stages for the two gelation occurrences have been inferred as involving the synergistic effects from microwaves, together with the sound waves (cavitation microbubbles), heat, UV and ˙OH radicals resulting from the microwave-generated in-liquid-plasma.


Recommended Literature
- [1] Regio- and stereoselective trans-silylvinylation of internal alkynes catalyzed by RuHCl(CO)(PCy3)2†
- [2] Improved catalytic hydrogen release of quasi HKUST-1 compared to HKUST-1†
- [3] Black phosphorus analogue tin sulfide nanosheets: synthesis and application as near-infrared photothermal agents and drug delivery platforms for cancer therapy†
- [4] Coordination of a chiral tin(ii) cation bearing a bis(oxazoline) ligand with tetrahydrofuran derivatives†
- [5] Biocatalytic green alternative to existing hazardous reaction media: synthesis of chalcone and flavone derivatives via the Claisen–Schmidt reaction at room temperature†
- [6] The use of ion mobility mass spectrometry to assist protein design: a case study on zinc finger fold versus coiled coil interactions†
- [7] Raman spectroscopy as a process analytical technology tool for the understanding and the quantitative in-line monitoring of the homogenization process of a pharmaceutical suspension
- [8] A double sandwich silver(I) polymer with 1,1′-bis(diethyldithiocarbamate)-ferrocene
- [9] Order–disorder phase transition of the subsurface cation vacancy reconstruction on Fe3O4(001)†
- [10] Structural characterization and electrochemical performance of macroporous graphite-like C3N3 prepared by the Wurtz reaction and heat treatment†










